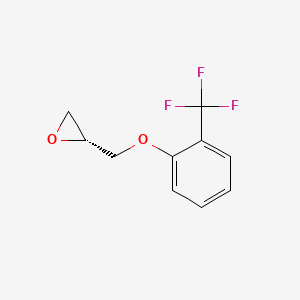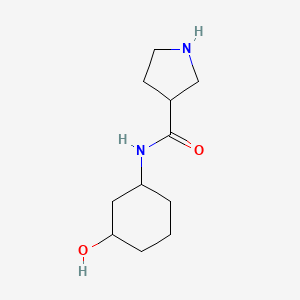
4-bromo-N1,N2-dimethylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N1,N2-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of benzene, featuring a bromine atom and two methyl groups attached to the nitrogen atoms of the benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
The synthesis of 4-bromo-N1,N2-dimethylbenzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with bromine and methylating agents. One common method includes the bromination of benzene-1,2-diamine followed by methylation using methyl iodide or dimethyl sulfate under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-bromo-N1,N2-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines. Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems. Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are typical examples.
Applications De Recherche Scientifique
4-bromo-N1,N2-dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It serves as a building block in the manufacture of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 4-bromo-N1,N2-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-bromo-N1,N2-dimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
4-bromo-N1-methylbenzene-1,2-diamine: This compound has one less methyl group, affecting its reactivity and applications.
N1,N2-dimethylbenzene-1,2-diamine: Lacks the bromine atom, leading to different chemical properties and uses.
4-bromo-1,2-dimethylbenzene: Similar structure but lacks the amino groups, resulting in different reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both bromine and dimethyl groups.
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
4-bromo-1-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10-11H,1-2H3 |
Clé InChI |
MDTGPLHUNJSZDL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)Br)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)






![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)



![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)


